molecular formula C16H11F3N2O2S2 B2688816 4-Phenyl-5-{[3-(trifluoromethyl)benzyl]sulfonyl}-1,2,3-thiadiazole CAS No. 338398-50-8

4-Phenyl-5-{[3-(trifluoromethyl)benzyl]sulfonyl}-1,2,3-thiadiazole

Cat. No.: B2688816
CAS No.: 338398-50-8
M. Wt: 384.39
InChI Key: ZDZCUSBALLGEQW-UHFFFAOYSA-N
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Description

4-Phenyl-5-{[3-(trifluoromethyl)benzyl]sulfonyl}-1,2,3-thiadiazole is a heterocyclic compound featuring a 1,2,3-thiadiazole core substituted at position 4 with a phenyl group and at position 5 with a sulfonyl-linked 3-(trifluoromethyl)benzyl moiety. The sulfonyl group enhances electron-withdrawing properties, while the trifluoromethyl group contributes to lipophilicity, influencing pharmacokinetic parameters such as membrane permeability and metabolic stability.

Properties

IUPAC Name

4-phenyl-5-[[3-(trifluoromethyl)phenyl]methylsulfonyl]thiadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11F3N2O2S2/c17-16(18,19)13-8-4-5-11(9-13)10-25(22,23)15-14(20-21-24-15)12-6-2-1-3-7-12/h1-9H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDZCUSBALLGEQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(SN=N2)S(=O)(=O)CC3=CC(=CC=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11F3N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Phenyl-5-{[3-(trifluoromethyl)benzyl]sulfonyl}-1,2,3-thiadiazole typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized through the cyclization of appropriate precursors, such as thiosemicarbazides or hydrazine derivatives, with sulfur-containing reagents.

    Introduction of the Phenyl Group: The phenyl group can be introduced via electrophilic aromatic substitution reactions, using reagents like phenyl halides and suitable catalysts.

    Attachment of the Trifluoromethylbenzyl Group: The trifluoromethylbenzyl group can be introduced through nucleophilic substitution reactions, using trifluoromethylbenzyl halides and appropriate bases.

    Sulfonylation: The sulfonyl group can be introduced by reacting the intermediate compound with sulfonyl chlorides under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic steps to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

4-Phenyl-5-{[3-(trifluoromethyl)benzyl]sulfonyl}-1,2,3-thiadiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of thiols or amines.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), or potassium permanganate can be used under acidic or basic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used under anhydrous conditions.

    Substitution: Nucleophiles like amines, alcohols, or thiols can be used in the presence of suitable bases or catalysts.

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Thiols, amines

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that thiadiazole derivatives exhibit significant anticancer properties. For instance, derivatives similar to 4-Phenyl-5-{[3-(trifluoromethyl)benzyl]sulfonyl}-1,2,3-thiadiazole have been synthesized and tested for their ability to induce apoptosis in cancer cells. In vitro studies have demonstrated that these compounds can activate caspases, which are critical enzymes in the apoptosis pathway.

  • Case Study : A study focusing on 2-phenyl-N-(5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl)acetamide derivatives showed promising results against prostate (PC3), breast (MCF7), and neuroblastoma (SKNMC) cancer cell lines. Compounds that activated caspases 3 and 9 exhibited enhanced anticancer activity compared to standard chemotherapeutics like doxorubicin .

Inhibition of Protein Tyrosine Phosphatase

Thiadiazole derivatives have also been explored for their potential as inhibitors of specific enzymes involved in cancer signaling pathways. For example, research has focused on Src homology-2 domain-containing protein tyrosine phosphatase 1 (SHP1), which plays a crucial role in oncogenic signaling.

  • Research Findings : A theoretical study synthesized five derivatives based on thiadiazole to inhibit SHP1 activity. The derivatives were evaluated for their photophysical properties and inhibitory activities, indicating their potential as therapeutic agents in cancer treatment .

Photophysical Properties

The unique structural features of thiadiazoles make them suitable for applications in material science, particularly in the development of organic electronic materials and sensors. The incorporation of trifluoromethyl groups enhances the electronic properties of these compounds.

  • Application Example : The photophysical properties of thiadiazole derivatives have been studied for their use in organic light-emitting diodes (OLEDs) and photovoltaic devices due to their favorable charge transport characteristics.

Summary of Findings

The following table summarizes key applications and findings related to 4-Phenyl-5-{[3-(trifluoromethyl)benzyl]sulfonyl}-1,2,3-thiadiazole :

Application Area Description Key Findings
Anticancer ActivityInduces apoptosis via caspase activationCompounds showed enhanced activity against various cancer cell lines compared to doxorubicin .
Enzyme InhibitionInhibits SHP1 involved in oncogenic signalingDerivatives demonstrated significant inhibitory effects on SHP1 activity .
Material ScienceExplored for use in OLEDs and photovoltaic devicesEnhanced electronic properties due to trifluoromethyl substitution .

Mechanism of Action

The mechanism of action of 4-Phenyl-5-{[3-(trifluoromethyl)benzyl]sulfonyl}-1,2,3-thiadiazole involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to inhibition or activation of biological processes. The sulfonyl group can also contribute to the compound’s reactivity and stability, influencing its overall biological activity.

Comparison with Similar Compounds

Core Heterocycle and Substituent Variations

The 1,2,3-thiadiazole scaffold is shared across several analogs, but substituent variations critically modulate activity and properties:

Compound Name Substituents at Position 4 Substituents at Position 5 Key Structural Features
Target Compound Phenyl [3-(Trifluoromethyl)benzyl]sulfonyl Sulfonyl linker; CF₃ group enhances lipophilicity
4-Phenyl-5-[(phenyl)thio]-1,2,3-thiadiazole (6j) Phenyl Phenylthio Thioether linker; less polar than sulfonyl
4-Phenyl-5-(4-methylphenoxy)-1,2,3-thiadiazole (3c) Phenyl 4-Methylphenoxy Ether linker; electron-donating methyl group
5-(4-Methylbenzenesulfonyl)-4-phenyl-1,2,3-thiadiazole (9) Phenyl 4-Methylbenzenesulfonyl Sulfonyl linker; lacks CF₃ group
3-Chloro-5-[(4-methylphenyl)methanesulfonyl]-1,2,4-thiadiazole (12) Chlorine (1,2,4-thiadiazole) [4-Methylphenyl]methanesulfonyl 1,2,4-Thiadiazole isomer; chloro substituent

Key Observations :

  • Sulfonyl vs.
  • Trifluoromethyl Influence: The CF₃ group in the target compound enhances lipophilicity (logP ~3.5 estimated), which may improve blood-brain barrier penetration relative to non-fluorinated analogs like 9 .
  • Heterocycle Isomerism : The 1,2,4-thiadiazole isomer (compound 12) exhibits distinct electronic properties due to altered ring geometry, impacting reactivity and bioactivity .

Physicochemical Properties

Data from NMR and melting points highlight substituent effects:

Compound ¹H NMR (δ, ppm) ¹³C NMR (δ, ppm) Melting Point (°C)
6j 7.42–7.60 (m, 8H), 7.99 (d, J=8 Hz) 128.4, 128.7, 129.0, 130.3, 130.7, 132.9, etc. 38–40
3c 6.94–7.53 (m, 7H), 8.18 (d, J=7.4 Hz) 55.9, 115.6, 120.3, 127.2, 128.8, etc. 116–118
9 Not reported Not reported Not available
  • Electron-Withdrawing Effects : The sulfonyl group in the target compound is expected to deshield adjacent protons, shifting ¹H NMR signals upfield compared to 6j’s thioether .
  • Thermal Stability : Higher melting points in sulfonyl analogs (e.g., 3c at 116–118°C) suggest stronger intermolecular interactions compared to thioether derivatives (6j at 38–40°C) .

Biological Activity

4-Phenyl-5-{[3-(trifluoromethyl)benzyl]sulfonyl}-1,2,3-thiadiazole is a compound that belongs to the thiadiazole family, which has garnered attention for its diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, cytotoxic, and potential therapeutic properties based on various studies and case evaluations.

  • Molecular Formula : C21H12F9N3O2S
  • Molecular Weight : 466.29 g/mol
  • Physical State : Solid (white to light yellow powder)
  • Melting Point : 75 °C

Antimicrobial Activity

Several studies have evaluated the antimicrobial properties of thiadiazole derivatives, including 4-Phenyl-5-{[3-(trifluoromethyl)benzyl]sulfonyl}-1,2,3-thiadiazole.

Study Findings

  • Antibacterial Activity :
    • The compound has shown significant antibacterial activity against both Gram-positive and Gram-negative bacteria.
    • In a study assessing various thiadiazole derivatives, compounds similar to 4-Phenyl-5-{[3-(trifluoromethyl)benzyl]sulfonyl}-1,2,3-thiadiazole demonstrated effectiveness against Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa .
  • Antifungal Activity :
    • The antifungal efficacy of this compound was also assessed against strains such as Aspergillus niger and Aspergillus fumigatus. Results indicated moderate to significant antifungal activity comparable to standard antifungal agents .

Comparative Table of Antimicrobial Activity

MicroorganismActivity LevelReference
Staphylococcus aureusSignificant
Escherichia coliModerate
Pseudomonas aeruginosaSignificant
Aspergillus nigerModerate
Aspergillus fumigatusModerate

Cytotoxic Properties

The cytotoxic potential of thiadiazole derivatives has been a subject of investigation. Some studies indicate that compounds with similar structures exhibit cytostatic effects on various cancer cell lines.

Case Studies

  • A study highlighted that certain thiadiazole derivatives can inhibit cell proliferation in cancer cell lines, suggesting a potential application in cancer therapy .
  • The mechanism of action appears to involve the disruption of cellular processes essential for tumor growth, although specific pathways related to 4-Phenyl-5-{[3-(trifluoromethyl)benzyl]sulfonyl}-1,2,3-thiadiazole require further elucidation.

The biological activity of 4-Phenyl-5-{[3-(trifluoromethyl)benzyl]sulfonyl}-1,2,3-thiadiazole may be attributed to its ability to interact with microbial enzymes or cellular receptors. The presence of the sulfonyl group is particularly significant as it enhances the compound's reactivity and potential binding affinity to target sites within microbial cells.

Q & A

Basic: What are common synthetic routes for preparing sulfonyl-substituted thiadiazole derivatives like 4-phenyl-5-{[3-(trifluoromethyl)benzyl]sulfonyl}-1,2,3-thiadiazole?

Answer:
A typical approach involves sulfonylation of thiol intermediates . For example, thiol derivatives (e.g., 4-phenyl-5-mercapto-1,2,3-thiadiazole) can react with halogenated sulfonyl precursors (e.g., 3-(trifluoromethyl)benzylsulfonyl chloride) under basic conditions. Copper catalysis or oxidative chlorination (e.g., using Lawesson’s reagent) may enhance reactivity . Solvent choice (e.g., aqueous or glacial acetic acid) and temperature control (70–100°C) are critical for yield optimization. Post-synthesis purification often involves recrystallization or column chromatography .

Advanced: How can reaction conditions be optimized to improve the yield of sulfonylation in thiadiazole synthesis?

Answer:
Optimization requires DoE (Design of Experiments) to balance variables:

  • Catalyst selection : Copper(I) iodide or Pd-based catalysts improve cross-coupling efficiency in aryl-sulfonyl bond formation .
  • Solvent polarity : Polar aprotic solvents (e.g., DMF, DMSO) stabilize intermediates but may require strict moisture control.
  • Temperature gradients : Stepwise heating (e.g., 50°C → 80°C) minimizes side reactions like hydrolysis.
  • Stoichiometry : A 1.2:1 molar ratio of sulfonyl chloride to thiol ensures complete conversion .
    Advanced monitoring tools (e.g., HPLC, in-situ IR) help track reaction progress and intermediate stability .

Basic: What spectroscopic techniques are used to confirm the structure of sulfonyl-thiadiazole derivatives?

Answer:

  • NMR : 1H^1 \text{H}- and 13C^{13} \text{C}-NMR identify substituent patterns (e.g., trifluoromethyl protons at δ 4.1–4.3 ppm; aromatic protons at δ 7.2–7.8 ppm). 19F^{19} \text{F}-NMR confirms CF3_3 group integration .
  • FT-IR : Sulfonyl (S=O) stretches appear at 1150–1300 cm1^{-1}; thiadiazole ring vibrations occur at 1450–1600 cm1^{-1} .
  • Mass spectrometry : High-resolution MS validates molecular weight (e.g., [M+H]+^+ for C16_{16}H10_{10}F3_3N2_2O2_2S2_2: expected m/z 399.02) .

Advanced: How can computational methods aid in predicting the reactivity of sulfonyl-thiadiazole derivatives?

Answer:

  • DFT calculations : Assess electron density distribution to predict nucleophilic/electrophilic sites. For example, the sulfonyl group’s electron-withdrawing effect directs substitution at the 5-position of the thiadiazole ring .
  • Molecular docking : Simulate interactions with biological targets (e.g., enzymes like carbonic anhydrase). Docking scores correlate with experimental IC50_{50} values for antitumor activity .
  • MD simulations : Evaluate stability in biological membranes (e.g., lipid bilayer penetration for antimicrobial studies) .

Basic: What biological activities have been reported for sulfonyl-thiadiazole analogs?

Answer:

  • Antitumor : Sulfonamide derivatives inhibit cancer cell proliferation (e.g., NCI-60 panel screening shows GI50_{50} < 10 µM for leukemia lines) via apoptosis induction .
  • Antimicrobial : Disruption of bacterial membrane integrity (e.g., MIC = 8–16 µg/mL against S. aureus) is attributed to sulfonyl-thiadiazole interactions with lipid II .
  • Enzyme inhibition : Carbonic anhydrase IX/XII inhibition (Ki_i = 20–50 nM) suggests therapeutic potential in hypoxic tumors .

Advanced: How can contradictory data on biological activity be resolved for sulfonyl-thiadiazole derivatives?

Answer:

  • Structure-activity relationship (SAR) studies : Systematically vary substituents (e.g., replacing CF3_3 with Cl or OCH3_3) to isolate contributing factors .
  • Orthogonal assays : Validate enzyme inhibition (e.g., fluorescence-based vs. calorimetry) to rule out assay-specific artifacts .
  • Meta-analysis : Compare datasets across literature (e.g., PubChem BioAssay) to identify consensus targets vs. outlier results .

Basic: What are the stability considerations for storing sulfonyl-thiadiazole compounds?

Answer:

  • Light sensitivity : Store in amber vials at −20°C to prevent photodegradation of the sulfonyl group.
  • Moisture control : Use desiccants (e.g., silica gel) to avoid hydrolysis of the sulfonyl-thiadiazole bond.
  • pH stability : Neutral buffers (pH 6–8) prevent acid/base-catalyzed decomposition .

Advanced: What strategies enhance the bioavailability of sulfonyl-thiadiazole drug candidates?

Answer:

  • Prodrug design : Mask polar sulfonyl groups with ester linkages (e.g., benzyl esters) to improve intestinal absorption .
  • Nanocarrier systems : Encapsulate in liposomes or polymeric nanoparticles (e.g., PLGA) for sustained release and reduced renal clearance .
  • Co-crystallization : Enhance solubility via co-formers (e.g., nicotinamide) without altering pharmacological activity .

Basic: How is the purity of synthesized sulfonyl-thiadiazole derivatives validated?

Answer:

  • Chromatography : HPLC with UV detection (λ = 254 nm) confirms ≥95% purity; retention times align with reference standards .
  • Elemental analysis : Carbon/hydrogen/nitrogen content must match theoretical values (e.g., C: 48.2%, H: 2.5%, N: 7.0% for C16_{16}H10_{10}F3_3N2_2O2_2S2_2) .
  • Melting point : Sharp melting ranges (e.g., 150–152°C) indicate crystalline homogeneity .

Advanced: What mechanistic insights explain the role of the trifluoromethyl group in biological activity?

Answer:

  • Lipophilicity : The CF3_3 group increases logP by ~1.5 units, enhancing membrane permeability .
  • Metabolic resistance : Fluorine atoms block cytochrome P450-mediated oxidation, prolonging half-life .
  • Electron effects : The -CF3_3 group’s electron-withdrawing nature stabilizes transition states in enzyme-inhibitor complexes (e.g., hydrogen bonding with His64 in carbonic anhydrase) .

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